![molecular formula C19H17NO2 B2668194 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 867135-94-2](/img/structure/B2668194.png)
3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one
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Description
“3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one” is a chemical compound. It is a type of heterocyclic compound . Heterocyclic compounds are a versatile class of molecules that have been incorporated into numerous pharmaceutical substances and are crucial in the creation of anticancer medications .
Scientific Research Applications
Facile Synthesis of Heterocyclic Derivatives
A study by Elkholy and Morsy (2006) discusses the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from a related compound, showcasing the compound's utility in heterocyclic chemistry. This highlights its role as a precursor in the synthesis of complex molecules with potential biological activities (Elkholy & Morsy, 2006).
Physico-Chemical Parameters Study
Godhani, Dobariya, and Sanghani (2012) explored the effect of temperature and solvents on the ultrasonic velocity and thermodynamic parameters of solutions containing a derivative of 1,3,4-oxadiazole. This research sheds light on the solute-solvent interactions and could be relevant for understanding the physico-chemical behavior of similar compounds in various solvents (Godhani, Dobariya, & Sanghani, 2012).
Acetylcholinesterase-Inhibiting Activity
Sangnoi et al. (2008) assessed the acetylcholinesterase-inhibiting activity of marinoquinoline A and related pyrrole derivatives from a marine gliding bacterium, indicating the potential of such compounds in developing treatments for diseases like Alzheimer's (Sangnoi et al., 2008).
Applications in Organic Synthesis
Research by Dorokhov et al. (1997) discussed using 3-acetyl-2-amino-4-hydroxy-1,3-pentadienecarbonitrile in heterocyclic synthesis, proposing methods for preparing complex pyridine and quinoline derivatives. This underscores the versatility of the compound in facilitating the synthesis of diverse heterocyclic compounds with significant chemical value (Dorokhov et al., 1997).
Exploration as Luminescent Materials and Corrosion Inhibitors
A study by Marae et al. (2022) on dihydrothieno[2,3-c]isoquinolines, derivatives related to 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one, explored their use as luminescent materials and corrosion inhibitors, demonstrating the compound's potential in material science and engineering applications (Marae et al., 2022).
properties
IUPAC Name |
3-acetyl-1,6-dimethyl-4-phenylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-9-10-16-15(11-12)18(14-7-5-4-6-8-14)17(13(2)21)19(22)20(16)3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPMYHBMGJXZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2C3=CC=CC=C3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1,6-dimethyl-4-phenylquinolin-2-one |
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